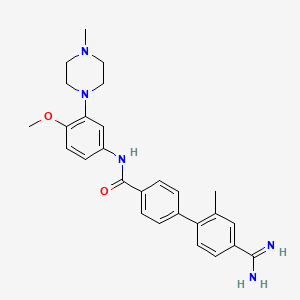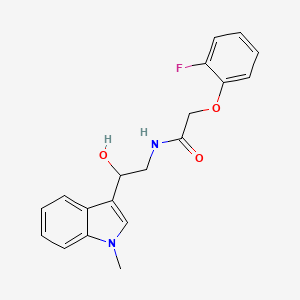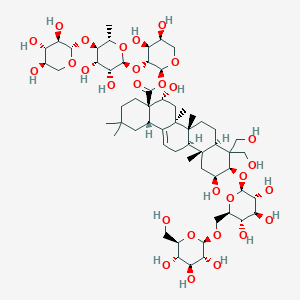
Deapi-platycodin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Deapi-platycodin D3, also known as deapio-platycodin D3, is a triterpenoid saponin derived from the roots of Platycodon grandiflorum
Mode of Action
It is known that the enzyme β-glycosidase from caldicellulosiruptor owensensis specifically hydrolyzes the glucose residue at the c-3 position in platycosides, making it suitable for platycodin d production .
Biochemical Pathways
In the biotransformation process, the platycosides in Platycodi radix are hydrolyzed by four pathways: deapiosylated (deapi)-PE → deapi-PD3 → deapi-PD, PE → PD3 → PD, polygalacin D3 → polygalacin D, and 3″-O-acetyl polygalacin D3 → 3″-O-acetyl polygalacin D . These pathways suggest that this compound might be involved in these biochemical transformations.
Result of Action
It is known that platycosides, including this compound, have diverse pharmacological activities .
Action Environment
It is known that the enzyme β-glycosidase from caldicellulosiruptor owensensis, which is involved in the transformation of platycosides, shows increased activity and stability under high hydrostatic pressure .
Biochemical Analysis
Biochemical Properties
Deapi-platycodin D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling pathways . These interactions influence the biochemical reactions within the cell, leading to changes in cellular function.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in asthmatic mice, this compound enhanced airway compliance and decreased resistance, improving airway hyperreactivity and alleviating pathological injury of lung tissues .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the phosphorylation of NF-κBp65, p38, ERK1/2, and JNK1/2 proteins in asthma mice, suggesting a potential mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that it can enhance the airway compliance and decrease resistance in asthmatic mice over time
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to modulate the MAPK/NF-κB signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Deapi-platycodin D3 is primarily obtained through extraction from the roots of Platycodon grandiflorum. The extraction process typically involves the following steps:
Drying and Grinding: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is then purified using techniques such as column chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Deapi-platycodin D3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the triterpenoid structure, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, Deapi-platycodin D3 is studied for its unique triterpenoid structure, which can be used as a precursor for synthesizing other bioactive compounds .
Biology
Biologically, this compound has shown potential in modulating immune responses, making it a candidate for anti-inflammatory therapies .
Medicine
In medicine, this compound is being researched for its anti-cancer properties. Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth .
Industry
Industrially, this compound is used in the formulation of health supplements and herbal medicines due to its therapeutic properties .
Comparison with Similar Compounds
Similar Compounds
Platycodin D: Another triterpenoid saponin from Platycodon grandiflorum with similar anti-inflammatory and anti-cancer properties.
Platycodin A: Known for its immunomodulatory effects.
Platycodin C: Exhibits anti-inflammatory and anti-tumor activities.
Uniqueness
Deapi-platycodin D3 is unique due to its specific molecular structure, which provides distinct biological activities compared to other platycodins. Its ability to modulate multiple pathways makes it a versatile compound in therapeutic research .
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O29/c1-22-44(84-48-40(73)33(66)26(63)17-78-48)39(72)43(76)49(81-22)85-45-34(67)27(64)18-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(62)46(57(20-60,21-61)31(54)9-10-55(30,5)56(23,6)15-32(58)65)86-50-42(75)38(71)36(69)29(83-50)19-80-47-41(74)37(70)35(68)28(16-59)82-47/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45+,46-,47+,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKFVBGHXCISC-UEZGXTIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O29 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
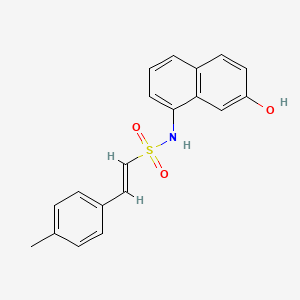

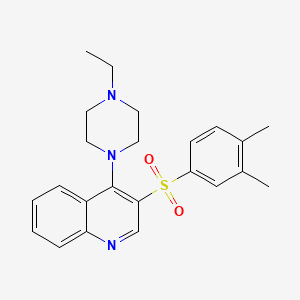
![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)
![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/new.no-structure.jpg)
![3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE](/img/structure/B2398761.png)
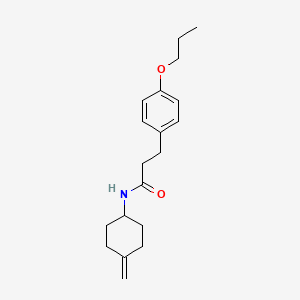
![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)
![N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B2398764.png)
![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)
